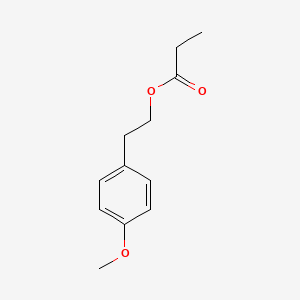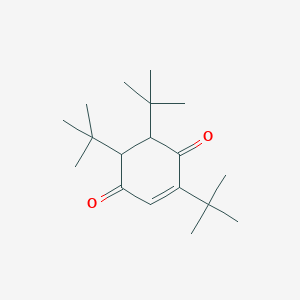
Gallium;manganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium manganese is a compound formed by the combination of gallium and manganese Gallium is a post-transition metal with the atomic number 31, known for its low melting point and unique properties Manganese, on the other hand, is a transition metal with the atomic number 25, known for its hardness and brittleness
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gallium manganese compounds can be synthesized through various methods. One common method involves the coprecipitation of gallium and manganese salts, followed by annealing. For instance, manganese-gallium samples with cation ratios of manganese to gallium (1:2, 1.5:1.5, and 2:1) can be synthesized by coprecipitation and subsequent annealing in air at temperatures ranging from 600°C to 1200°C . The annealing process leads to the formation of different phases, including spinels and simple oxides.
Industrial Production Methods: Industrial production of gallium manganese compounds typically involves high-temperature processes and precise control of reaction conditions. The use of advanced techniques such as powder X-ray diffraction (XRD), transmission electron microscopy (TEM), and Brunauer-Emmett-Teller (BET) methods helps in characterizing the physicochemical properties of the synthesized compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Gallium manganese compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, gallium reacts with chlorine gas to form gallium trichloride, while manganese can form various oxides depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of gallium manganese compounds include chlorine gas, bromine, and iodine. The reactions typically occur under controlled temperatures and pressures to ensure the formation of desired products .
Major Products Formed: The major products formed from the reactions of gallium manganese compounds include gallium trichloride, gallium bromide, and gallium iodide. These products have significant applications in various fields, including electronics and materials science .
Applications De Recherche Scientifique
Gallium manganese compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts and in the synthesis of advanced materials. In biology and medicine, gallium compounds have shown promise as antimicrobial agents due to their ability to mimic iron and disrupt bacterial metabolism . Additionally, gallium manganese compounds are used in the development of semiconductors and other electronic devices .
Mécanisme D'action
The mechanism of action of gallium manganese compounds involves the replacement of iron in redox enzymes, effectively inhibiting bacterial growth by targeting multiple iron/heme-dependent biological processes . This unique mechanism makes gallium manganese compounds effective antimicrobial agents and highlights their potential in medical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to gallium manganese include gallium arsenide, gallium phosphide, and gallium antimonide. These compounds share some properties with gallium manganese, such as their semiconducting properties and applications in electronics .
Uniqueness: What sets gallium manganese apart from these similar compounds is its unique combination of properties from both gallium and manganese
Propriétés
Formule moléculaire |
GaMn |
|---|---|
Poids moléculaire |
124.661 g/mol |
Nom IUPAC |
gallium;manganese |
InChI |
InChI=1S/Ga.Mn |
Clé InChI |
VFLRPJJARDQRAC-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Ga] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)
![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
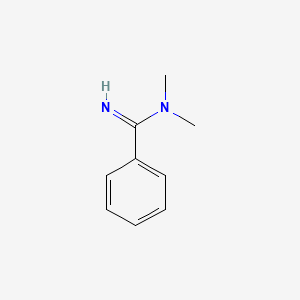
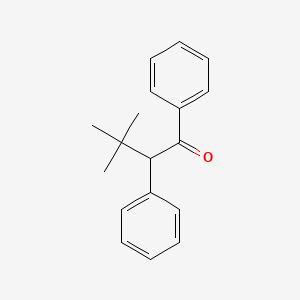

![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
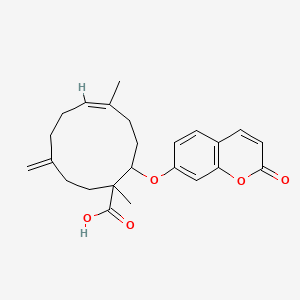
![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)

